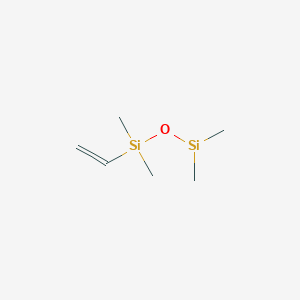
1,1,3,3-Tetramethyl-1-vinyldisiloxane
Descripción general
Descripción
1,1,3,3-Tetramethyl-1-vinyldisiloxane is an organosilicon compound. It is a colorless liquid that is employed as a ligand in organometallic chemistry and also as a homogeneous catalyst .
Molecular Structure Analysis
The molecular formula of 1,1,3,3-Tetramethyl-1-vinyldisiloxane is C6H16OSi2 . The exact mass is 160.073975 .Physical And Chemical Properties Analysis
The compound is a colorless liquid with a density of 0.784 g/cm3 . It has a boiling point of 95.6±9.0 °C at 760 mmHg . The flash point is 11.6±18.7 °C .Aplicaciones Científicas De Investigación
Organometallic Chemistry
1,1,3,3-Tetramethyl-1-vinyldisiloxane is utilized as a ligand in organometallic chemistry. It forms complexes with transition metals which can be used as catalysts in various organic transformations .
Homogeneous Catalysis
This compound is a component of Karstedt’s catalyst, which is widely used in the production of silicone elastomers. The catalyst facilitates the hydrosilylation process, which is essential for cross-linking silicone polymers .
Hydrogermylation Reactions
In the presence of Karstedt’s catalyst, 1,1,3,3-Tetramethyl-1-vinyldisiloxane undergoes hydrogermylation with trimethylgermane. This reaction is significant for the synthesis of germanium-containing organosilicon compounds, which have potential applications in electronics and photonics .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
InChI |
InChI=1S/C6H15OSi2/c1-6-9(4,5)7-8(2)3/h6H,1H2,2-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCRGBVYSYHQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971368 | |
| Record name | 3-Ethenyl-1,1,3,3-tetramethyldisiloxanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyltetramethyldisiloxane | |
CAS RN |
55967-52-7 | |
| Record name | 1,1,3,3-Tetramethyl-1-vinyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055967527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethenyl-1,1,3,3-tetramethyldisiloxanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetramethyl-1-vinyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,1,3,3-tetramethyl-1-vinyldisiloxane in the synthesis of hyperbranched poly(carbosiloxane)s?
A1: In this research, 1,1,3,3-tetramethyl-1-vinyldisiloxane acts as a co-monomer alongside an optically pure (S,S)-1,5-di(1-naphthyl)-1,5-diphenyl-1,5-divinyl-3-methyltrisiloxane in a hydrosilylation polymerization reaction []. This co-monomer influences the degree of branching within the resulting hyperbranched poly(carbosiloxane) structure. By adjusting the feed ratio of the two monomers, the researchers were able to control the degree of branching in the final polymer product [].
Q2: How does the use of 1,1,3,3-tetramethyl-1-vinyldisiloxane impact the properties of the synthesized polymers?
A2: The incorporation of 1,1,3,3-tetramethyl-1-vinyldisiloxane into the polymer structure influences its physical properties. The study observed that varying the feed ratio of this monomer directly impacted the molecular weight (Mn = 4320−9370) and glass transition temperature (Tg = −29−34 °C) of the resulting hyperbranched poly(carbosiloxane)s []. These findings highlight how monomer selection can be used to fine-tune polymer characteristics for specific applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



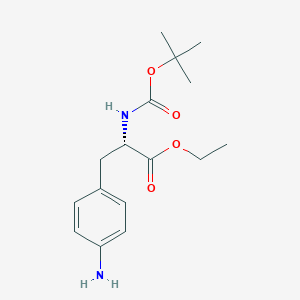

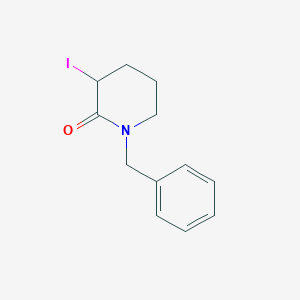
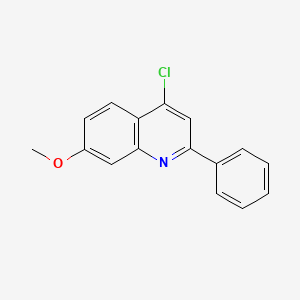
![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1588550.png)

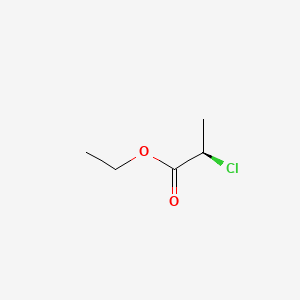


![4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1588560.png)
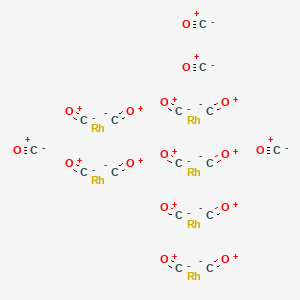
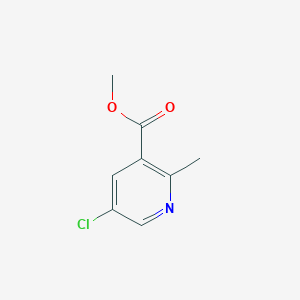
![ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate](/img/structure/B1588564.png)
